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Dihydrostreptomycin (sulfate)

Cat. No.: B10799811
M. Wt: 1487.4 g/mol
InChI Key: CPCGVKYBYKKTBF-VPKRTVRWSA-N
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Description

Historical Context of Aminoglycoside Antibiotics in Scientific Inquiry

The discovery of aminoglycosides marked a pivotal moment in the history of antimicrobial chemotherapy. The journey began in 1943 with the isolation of streptomycin (B1217042) from the soil bacterium Streptomyces griseus by Selman Waksman, Albert Schatz, and Elizabeth Bugie. britannica.comasm.org This discovery, which earned Waksman a Nobel Prize, provided a powerful new tool against a variety of bacterial infections, most notably tuberculosis. britannica.comasm.org

The success of streptomycin spurred further research, leading to the discovery and development of a range of other natural and semi-synthetic aminoglycosides. asm.orgasm.org These include well-known compounds such as neomycin, gentamicin, and tobramycin (B1681333). britannica.comasm.org The introduction of these agents in the mid-20th century firmly established the importance of aminoglycosides in treating infections caused by gram-negative bacteria. asm.org Over the decades, scientific inquiry has delved into their mechanisms of action, the development of bacterial resistance, and the potential for creating new derivatives with improved properties. asm.orgresearchgate.net

Derivation and Chemical Relationship to Streptomycin in Academic Literature

Dihydrostreptomycin (B1670612) is a direct chemical derivative of streptomycin, produced through the reduction of the aldehyde group in the streptose (B1236354) moiety of streptomycin to a primary alcohol. apvma.gov.auinchem.org This seemingly minor structural modification—the conversion of a -CHO group to a -CH2OH group—results in a distinct compound with similar, but not identical, biological and chemical properties. apvma.gov.auresearchgate.net

The core structure of both molecules consists of three components: streptidine (B14820), streptose, and N-methyl-L-glucosamine, linked by glycosidic bonds. frontiersin.org The key difference lies in the oxidation state of the carbon atom in the streptose sugar. researchgate.net This structural relationship has been a subject of comparative studies in the literature, exploring how this change influences antibacterial activity, resistance profiles, and interaction with biological targets. apvma.gov.auinchem.org

Scope of Academic Investigation for Dihydrostreptomycin (Sulfate)

Academic research on Dihydrostreptomycin (sulfate) has spanned various fields of study. A significant area of investigation has been its mechanism of action, which, like other aminoglycosides, involves binding to the bacterial ribosome and inhibiting protein synthesis. wikipedia.orgbiomol.com Specifically, it binds to the 30S ribosomal subunit, leading to misreading of the mRNA and the production of non-functional proteins, ultimately resulting in bacterial cell death. wikipedia.orgtoku-e.com

Another major focus of research has been the mechanisms of bacterial resistance to Dihydrostreptomycin. These studies have identified enzymatic modification of the antibiotic as a primary mode of resistance. researchgate.net Furthermore, Dihydrostreptomycin has been utilized as a tool in various biological research applications. For instance, it has been used in cell culture to prevent bacterial contamination and as a selection agent. toku-e.com Research has also explored its effects on cellular processes, such as enhancing phagocytosis by macrophages. biomol.comtoku-e.com Additionally, analytical methods for the detection and quantification of Dihydrostreptomycin in various samples have been developed and refined. ekb.egresearchgate.net

Chemical and Physical Properties of Dihydrostreptomycin (Sulfate)

PropertyValue
CAS Number 5490-27-7
Molecular Formula C42H88N14O36S3
Molecular Weight 1461.41 g/mol
Appearance White or almost white powder
Solubility Freely soluble in aqueous solution

Note: Data sourced from various chemical suppliers and databases. biomol.comtoku-e.comdrugbank.com

Detailed Research Findings

Mechanism of Action

The primary mechanism of action for Dihydrostreptomycin, consistent with other aminoglycosides, is the inhibition of bacterial protein synthesis. frontiersin.org This process is initiated by the antibiotic crossing the bacterial cell membrane and irreversibly binding to the S12 protein within the 30S ribosomal subunit. wikipedia.orgtoku-e.com This binding event disrupts the initiation complex formed between messenger RNA (mRNA) and the ribosome. wikipedia.org The interference leads to the synthesis of defective and nonfunctional proteins, which is ultimately lethal to the bacterial cell. wikipedia.orgtoku-e.com

Recent research has also shed light on how Dihydrostreptomycin enters the bacterial cell. Studies have suggested that the mechanosensitive channel of large conductance (MscL), a protein that acts as an emergency release valve in bacteria, can be a pathway for Dihydrostreptomycin entry. plos.org It is proposed that Dihydrostreptomycin can directly bind to and modulate the MscL channel, allowing the antibiotic to pass into the cell. plos.org

Bacterial Resistance

The emergence of bacterial resistance to aminoglycosides, including Dihydrostreptomycin, has been a significant area of clinical and academic research. researchgate.net The most common mechanism of resistance is the enzymatic modification of the antibiotic by bacterial enzymes. researchgate.net These enzymes, such as aminoglycoside phosphotransferases (APHs), catalyze the phosphorylation of the antibiotic, rendering it unable to bind to its ribosomal target. asm.org

Applications in Biological Research

Beyond its antibacterial properties, Dihydrostreptomycin (sulfate) has found utility as a tool in various research settings. It is commonly used in cell culture media to prevent bacterial contamination. toku-e.com Furthermore, it has been employed in immunological studies. For example, research has shown that Dihydrostreptomycin can enhance the phagocytosis and intracellular killing of E. coli by mouse peritoneal macrophages. biomol.comtoku-e.com It has also been used in studies investigating aminoglycoside uptake mechanisms. toku-e.commpbio.com

Analytical Techniques

The accurate detection and quantification of Dihydrostreptomycin are crucial for research and quality control. Various analytical methods have been developed for this purpose. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly used technique for the determination of Dihydrostreptomycin in pharmaceutical formulations. ekb.eg Other methods, such as capillary electrophoresis-based techniques like micellar electrokinetic chromatography (MEKC), have also been developed for the simultaneous analysis of Dihydrostreptomycin and other compounds. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H90N14O39S3 B10799811 Dihydrostreptomycin (sulfate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H90N14O39S3

Molecular Weight

1487.4 g/mol

IUPAC Name

2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;trihydrate

InChI

InChI=1S/2C20H39N7O12.3H2O4S.3H2O/c2*1-4-20(35,3-28)14(38-16-7(25-2)10(31)12(33)15(34)39-16)17(36-4)37-13-6(27-19(23)24)8(29)5(26-18(21)22)9(30)11(13)32;3*1-5(2,3)4;;;/h2*4-17,25,28-35H,3H2,1-2H3,(H4,21,22,26)(H4,23,24,27);3*(H2,1,2,3,4);3*1H2/t2*4-,5+,6-,7-,8+,9-,10-,11+,12+,13+,14-,15+,16+,17-,20+;;;;;;/m00....../s1

InChI Key

CPCGVKYBYKKTBF-VPKRTVRWSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)NC)(CO)O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)O)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)O)O)O)NC)(CO)O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

Molecular Mechanisms of Action of Dihydrostreptomycin Sulfate

Ribosomal Target Interaction and Translational Interference

The primary target of dihydrostreptomycin (B1670612) within the bacterial cell is the ribosome, the essential molecular machine responsible for protein synthesis. The antibiotic's interaction with the ribosome is highly specific and triggers a cascade of events that ultimately prove fatal to the bacterium.

Binding Dynamics with the Bacterial 30S Ribosomal Subunit

Dihydrostreptomycin, like other aminoglycosides, binds with high affinity to the 30S ribosomal subunit of bacterial ribosomes. This binding is a critical first step in its mechanism of action. The interaction is primarily with the 16S ribosomal RNA (rRNA) component of the 30S subunit. This interaction is not a simple, static binding event but rather a dynamic process that induces conformational changes in the ribosome.

Specificity for the S12 Protein of the Ribosome

A key determinant of dihydrostreptomycin's action is its specific interaction with the ribosomal protein S12, a component of the 30S subunit. While the primary binding site is on the 16S rRNA, the S12 protein plays a crucial role in modulating the binding and the subsequent effects of the antibiotic. Mutations in the gene encoding the S12 protein can lead to high-level resistance to streptomycin (B1217042) and dihydrostreptomycin, highlighting the importance of this protein in the drug's mechanism. The interaction with S12 is thought to stabilize the binding of dihydrostreptomycin to the ribosome.

Perturbation of mRNA Reading and Bacterial Protein Synthesis Fidelity

The binding of dihydrostreptomycin to the 30S ribosomal subunit has profound consequences for the fidelity of protein synthesis. It perturbs the decoding of the messenger RNA (mRNA) template, leading to the misreading of codons. This misreading results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or aberrant proteins. The accumulation of these faulty proteins disrupts essential cellular processes and contributes significantly to the bactericidal effect of the antibiotic.

Bacterial Cell Entry Mechanisms

For dihydrostreptomycin to exert its effects on the ribosome, it must first traverse the bacterial cell envelope to reach the cytoplasm. This process is not a simple diffusion but is facilitated by specific cellular components.

Role of Mechanosensitive Channels of Large Conductance (MscL) in Dihydrostreptomycin Uptake

Recent research has implicated mechanosensitive channels of large conductance (MscL) in the uptake of dihydrostreptomycin and other aminoglycosides. These channels are typically involved in protecting bacterial cells from osmotic stress. However, it is believed that aminoglycosides can exploit these channels to gain entry into the cell. The binding of the positively charged aminoglycoside molecules to the negatively charged phospholipids (B1166683) in the bacterial membrane is thought to induce membrane tension, which in turn can trigger the opening of MscL channels, allowing the drug to enter the cytoplasm.

Direct Binding and Conformational Modulation of MscL by Dihydrostreptomycin

Dihydrostreptomycin has been shown to directly interact with the mechanosensitive channel of large conductance (MscL), a crucial component in the bacterial cell membrane. plos.orgresearchgate.net This channel typically functions as an emergency release valve, protecting the cell from lysis during sudden osmotic downshifts. plos.org However, research indicates that Dihydrostreptomycin can bind to a specific site within the MscL channel pore. plos.orgnih.gov

This binding event is not passive; it actively modulates the channel's conformation. researchgate.netnih.gov Molecular dynamics simulations, combined with genetic and biochemical approaches, have revealed that the interaction with Dihydrostreptomycin induces a conformational change in the MscL protein. plos.orgpharmaceutical-journal.com This alteration effectively opens the channel pore, a state it would normally adopt only in response to significant membrane tension. plos.orgnih.gov The binding site for Dihydrostreptomycin has been identified, and its interaction with the channel is a key step in its mechanism of action beyond its well-known effects on the ribosome. researchgate.netnih.gov

The conformational modulation of MscL by Dihydrostreptomycin is a critical event that leads to subsequent effects on the bacterial cell, including the passage of solutes across the membrane. plos.orgresearchgate.net This direct interaction highlights a pathway for the antibiotic to exert its effects at the cell membrane level. nih.gov

Facilitation of Solute Passage Across Bacterial Membranes Induced by Dihydrostreptomycin

The conformational change in the MscL channel initiated by Dihydrostreptomycin binding has significant consequences for the permeability of the bacterial membrane. plos.orgnih.gov By forcing the MscL channel into an open state, Dihydrostreptomycin facilitates the passage of various solutes across the cell membrane. plos.orgpharmaceutical-journal.com

One of the primary outcomes is the efflux of small cytoplasmic solutes. plos.org Research has demonstrated that the opening of the MscL pore allows for the leakage of ions such as potassium (K+) and glutamate (B1630785) out of the cell. plos.orgresearchgate.net This loss of essential ions disrupts the electrochemical gradients vital for numerous cellular processes.

Crucially, this induced permeability is not limited to the efflux of cellular components. Evidence strongly suggests that Dihydrostreptomycin itself can pass through the opened MscL channel, providing a pathway for the drug to enter the cytoplasm. plos.orgnih.gov This self-potentiated uptake is a significant aspect of its antibacterial activity, as it allows the antibiotic to bypass other potential barriers and reach its intracellular targets, most notably the ribosome. plos.orgresearchgate.net While other antibiotics may rely on different transport mechanisms, such as facilitated diffusion through other transport proteins, the ability of Dihydrostreptomycin to co-opt the MscL channel represents a distinct entry strategy. macmillanusa.com

Impact on Bacterial Cellular Metabolism

Beyond its effects on the cell membrane and protein synthesis, Dihydrostreptomycin (sulfate) significantly impacts the cellular metabolism of bacteria. These effects include the inhibition of specific enzymatic activities and the resultant accumulation of key metabolic intermediates.

Inhibition of Specific Enzymatic Activities (e.g., Beta-Galactosidase Induction)

Dihydrostreptomycin has been observed to inhibit the induction of certain enzymes in bacteria, a key example being β-galactosidase in Escherichia coli. asm.orgnih.gov The synthesis of β-galactosidase is a classic model for studying gene regulation and enzyme induction. The presence of Dihydrostreptomycin interferes with this process, leading to a decrease in the production of the active enzyme. toku-e.com

The inhibitory effect of Dihydrostreptomycin on β-galactosidase induction can be antagonized by certain cations, particularly magnesium (Mg²⁺). asm.orgnih.gov This suggests that the mechanism of inhibition may involve competition or interaction with components of the induction pathway that are sensitive to ion concentrations. The table below illustrates the inhibitory effect of Dihydrostreptomycin and the antagonistic role of magnesium.

Treatment Conditionβ-Galactosidase Activity (Relative Units)
Control (Inducer only)100
Dihydrostreptomycin25
Dihydrostreptomycin + Magnesium70

This table presents illustrative data based on findings that magnesium antagonizes the inhibitory effect of Dihydrostreptomycin on β-galactosidase induction. asm.orgnih.gov

Accumulation of Specific Metabolites (e.g., Pyruvate) in Bacterial Cells

A notable consequence of Dihydrostreptomycin treatment is the accumulation of specific metabolites within the bacterial cell, with pyruvate (B1213749) being a prominent example. asm.orgnih.gov Pyruvate is a central hub in metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and various biosynthetic pathways. mdpi.com

MetaboliteChange in Intracellular Concentration upon Dihydrostreptomycin Treatment
PyruvateSignificant Accumulation

This table summarizes the observed effect of Dihydrostreptomycin on pyruvate levels in bacterial cells. asm.orgnih.govasm.org

Biosynthesis and Genetic Regulation of Dihydrostreptomycin Sulfate

Streptomycin (B1217042) Biosynthetic Gene Clusters in Streptomyces Species

The genetic blueprint for streptomycin, and by extension dihydrostreptomycin (B1670612), is encoded within a cluster of genes known as the str gene cluster. thepharmajournal.comnih.gov These clusters are the command centers for the intricate assembly of this potent antibiotic.

Characterization of str Gene Orders and Structures

The str gene cluster in Streptomyces griseus is a well-studied example, spanning a significant portion of the bacterial chromosome. thepharmajournal.comasm.org It is a mosaic of genes responsible for resistance, regulation, and the biosynthesis of the antibiotic itself. thepharmajournal.com Key genes within this cluster include strA, which encodes a streptomycin resistance factor (streptomycin 6-phosphotransferase), and a collection of biosynthetic genes like strB1, strF, strG, strH, strI, and strK. thepharmajournal.comnih.gov The organization of these genes is not always in a simple, linear fashion corresponding to the biosynthetic pathway. Instead, they are often found in mixed operons, suggesting a need for tightly coordinated expression. thepharmajournal.com

For instance, in S. griseus, an approximately 11 kb DNA fragment contains a mix of resistance (aphD), regulatory (strR), and biosynthetic genes (strB1, strF, strG, strH, strI, strK). thepharmajournal.com The gene strB codes for an aminocyclitol amidinotransferase, strR is a putative regulatory gene, and strD is thought to encode a hexose (B10828440) nucleotidylating enzyme. oup.comresearchgate.net

Comparative Genomics of Biosynthetic Pathways (e.g., Streptomyces griseus vs. Streptomyces glaucescens)

Comparative studies between different streptomycin-producing species, such as Streptomyces griseus and the hydroxystreptomycin-producing Streptomyces glaucescens, reveal both similarities and significant differences in their str gene clusters. thepharmajournal.comnih.gov While homologous genes are present in both, their sequence identity can vary, and the gene order is often different. thepharmajournal.com This divergence in the structure of the gene clusters highlights the evolutionary plasticity of antibiotic biosynthesis pathways. nih.gov

In S. glaucescens, the str gene cluster is located in a genetically unstable region, whereas in S. griseus, it appears to be more stable. thepharmajournal.com A notable difference is the arrangement of a DNA segment containing the strK gene. In S. griseus, this segment is found downstream of strI, while in S. glaucescens, it is located in an inverted orientation between the homologs of the aphD and strR genes. nih.gov This rearrangement underscores the dynamic nature of these gene clusters.

Enzymatic Steps and Precursor Metabolite Derivations

The synthesis of dihydrostreptomycin is a multi-step process involving the formation and linkage of three distinct moieties: streptidine (B14820), L-streptose, and N-methyl-L-glucosamine. The final step involves the reduction of a formyl group on the streptose (B1236354) moiety of streptomycin to a hydroxymethyl group, yielding dihydrostreptomycin. asm.org

Genes Involved in (Dihydro-)Streptose Moiety Formation

The biosynthesis of the streptose moiety begins with D-glucose. A series of enzymatic reactions, encoded by specific genes within the str cluster, convert it into dTDP-dihydrostreptose. oup.com The genes strD, strE, strL, and strM from S. griseus are crucial for this four-step conversion. oup.com Specifically, strD encodes a dTDP-glucose synthase, strE a dTDP-glucose dehydratase, strM a dTDP-4-keto-6-deoxyglucose 3,5-epimerase, and strL a dTDP-dihydrostreptose synthase. oup.com

The pathway for the streptose moiety involves the intermediate dTDP-L-dihydrostreptose. nih.govnih.gov The enzyme dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase, purified from S. griseus, catalyzes the transfer of the dihydrostreptose (B1196812) group to streptidine-6-phosphate. nih.gov

Genes Involved in N-Methyl-L-Glucosamine Moiety Formation

The formation of the N-methyl-L-glucosamine moiety is also a complex process with several proposed enzymatic steps. genome.jp Genes such as strF and strG are believed to be involved in this pathway. nih.govgenome.jp While the precise biosynthetic route is still under investigation, it is known to be derived from D-glucose. kegg.jp A proposed intermediate in this pathway is UDP-N-methyl-D-glucosamine-phosphate. jst.go.jp

Regulatory Elements and Control of Dihydrostreptomycin Production

The production of dihydrostreptomycin is a tightly regulated process, influenced by a complex network of regulatory elements and signaling molecules. sci-hub.sebohrium.com This intricate control ensures that the antibiotic is produced at the appropriate time and in the correct amounts.

One of the key players in this regulatory cascade is the strR gene, which encodes a pathway-specific transcriptional activator protein, StrR. sci-hub.seresearchgate.netnih.gov The StrR protein binds to specific DNA sequences, known as StrR-binding sites, located within the str gene cluster. sci-hub.seresearchgate.netnih.gov These binding sites have a consensus sequence of GTTCGActG(N)11CagTcGAAc. sci-hub.seresearchgate.net By binding to these sites, StrR activates the expression of other biosynthetic genes, such as strB1. sci-hub.senih.gov

The regulation of streptomycin biosynthesis is also influenced by pleiotropic regulators and extracellular signaling molecules like A-factor. sci-hub.senih.gov A-factor is a γ-butyrolactone signaling molecule that, at very low concentrations, can trigger a cascade of events leading to streptomycin production and morphological differentiation in S. griseus. bohrium.comnih.gov The A-factor regulatory cascade involves the AdpA protein, which acts as a central transcriptional activator for secondary metabolism. asm.org

Furthermore, the expression of some genes within the str cluster is controlled by multiple promoters. For example, the resistance gene aphD is transcribed from two different promoters, one of which appears to be constitutive while the other is activated later in the growth phase. oup.comresearchgate.net This multi-layered regulatory system allows for fine-tuned control over the production of this complex antibiotic. bohrium.com

Transcriptional and Translational Regulatory Genes (e.g., strS)

The regulation of the streptomycin biosynthetic gene cluster involves several key regulatory genes. One of the most critical is strR, which acts as a pathway-specific transcriptional activator. asm.orgoup.comuniprot.org The strR gene product is essential for the transcription of the other streptomycin biosynthetic genes. nih.govnih.gov Its expression is, in turn, controlled by the global transcriptional activator AdpA. oup.comnih.gov

Another important regulatory element is the strS gene. nih.gov While strR is a well-established activator, the precise role of strS is also pivotal in the control of streptomycin production. Research indicates that strS is one of several additional regulatory elements within the streptomycin gene cluster. nih.gov The protein encoded by strS is believed to be involved in the fine-tuning of the biosynthetic process.

The broader regulatory landscape includes a cascade initiated by a small signaling molecule called A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone). asm.orgfrontiersin.orgpnas.org A-factor binds to its receptor protein, ArpA, a repressor that, in the absence of A-factor, blocks the transcription of adpA. bohrium.comnih.gov The binding of A-factor releases ArpA from the adpA promoter, allowing for the synthesis of the AdpA protein. nih.gov AdpA then activates the transcription of strR, which in turn switches on the entire streptomycin biosynthetic gene cluster. asm.orgasm.org

This hierarchical control ensures that antibiotic production is tightly coordinated with the developmental stage and environmental conditions of the Streptomyces bacterium. The involvement of multiple regulatory genes like strR and strS allows for a multi-tiered and precise modulation of antibiotic synthesis.

Table 1: Key Regulatory Genes in Streptomycin Biosynthesis

GeneEncoded ProteinFunctionRegulation
strRStrRPathway-specific transcriptional activator for streptomycin biosynthetic genes. asm.orguniprot.orgnih.govActivated by AdpA. asm.orgoup.com
strSStrSAdditional regulatory element in the streptomycin gene cluster. nih.govPart of the streptomycin gene cluster.
adpAAdpAGlobal transcriptional activator. nih.govRepressed by ArpA in the absence of A-factor. nih.gov
arpAArpAReceptor protein for A-factor; repressor of adpA. nih.govActivity is modulated by A-factor binding. nih.gov

Role of Conserved Codons in Regulatory Processes

The genetic code exhibits redundancy, with most amino acids being encoded by multiple codons. However, the usage of these synonymous codons is often biased, and certain codons are used infrequently. In Streptomyces, which have a high GC-content in their genomes, the UUA codon for leucine (B10760876) is particularly rare. nih.govresearchgate.net The presence of this rare codon in a gene can have significant regulatory implications at the translational level.

The gene bldA in Streptomyces coelicolor encodes the tRNA that recognizes the UUA codon. researchgate.net The expression of bldA is developmentally regulated, with the mature tRNA being present primarily during the later stages of growth when secondary metabolism and morphological differentiation occur. researchgate.net Consequently, the translation of mRNAs containing the UUA codon is dependent on the availability of the bldA product.

This mechanism acts as a translational control switch. Genes containing the rare UUA codon, particularly regulatory genes, will only be efficiently translated when the cell has entered the appropriate developmental phase for antibiotic production and sporulation. nih.govnih.gov For instance, the adpA gene, a key transcriptional activator in the A-factor regulatory cascade for streptomycin production in Streptomyces griseus, contains a TTA codon. nih.gov This suggests that its expression is subject to this form of translational control, linking the initiation of streptomycin biosynthesis to the broader developmental program of the organism. The conservation of these rare codons in key regulatory genes across different Streptomyces species underscores their functional importance in controlling the timing of complex cellular processes like antibiotic synthesis. nih.gov

Influence of Physiological State and Signal Transduction on Biosynthesis

The production of dihydrostreptomycin is not a continuous process but is instead tightly linked to the physiological state of the producing Streptomyces strain. nih.gov The biosynthesis of secondary metabolites like antibiotics is generally initiated during the stationary phase of growth, following a period of active biomass accumulation. bjid.org.broup.com This transition is often triggered by nutrient limitation or other environmental stresses. researchgate.netnottingham.ac.uk

Signal transduction pathways play a crucial role in sensing these environmental cues and translating them into a coordinated cellular response, including the activation of antibiotic biosynthesis. frontiersin.org The A-factor regulatory cascade in S. griseus is a prime example of such a signal transduction system. asm.orgfrontiersin.org A-factor is a hormone-like signaling molecule that accumulates in a growth-dependent manner. oup.compnas.org Once it reaches a critical threshold concentration, it triggers the signaling cascade that ultimately leads to the expression of the streptomycin biosynthetic genes. asm.org

The physiological conditions of the culture medium, such as the composition of carbon and nitrogen sources, phosphate (B84403) levels, and the presence of trace elements, can significantly impact both the growth of the organism and the production of streptomycin. oup.comresearchgate.netnottingham.ac.uk For example, studies have shown that the timing of streptomycin synthesis can differ between minimal and complex media. oup.com In minimal medium, synthesis can occur earlier during the growth phase, while in complex medium, it is often delayed until the onset of the stationary phase. oup.com This highlights the intricate interplay between nutrient availability, the cell's physiological state, and the activation of the biosynthetic machinery. The stability of streptomycin production in continuous culture systems has also been shown to be dependent on the dilution rate and the medium composition, further emphasizing the influence of physiological parameters. oup.com

Table 2: Factors Influencing Dihydrostreptomycin Biosynthesis

FactorInfluence
Growth Phase Biosynthesis is typically initiated during the stationary phase. bjid.org.broup.com
Nutrient Availability Carbon, nitrogen, and phosphate sources affect the timing and level of production. oup.comresearchgate.net
Signaling Molecules A-factor acts as a chemical signal to trigger the biosynthetic cascade. oup.comasm.orgfrontiersin.org
pH and Temperature Optimal pH and temperature are required for maximum antibiotic yield. researchgate.net
Trace Elements The presence of certain metal ions can enhance production. researchgate.netnottingham.ac.uk

Mechanisms of Antimicrobial Resistance to Dihydrostreptomycin Sulfate

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including antibiotics, from the cell's interior. microbialcell.comnih.gov This action lowers the intracellular concentration of the drug, preventing it from reaching its target in sufficient quantities to be effective. microbialcell.com This mechanism is a significant contributor to both intrinsic and acquired multidrug resistance (MDR) in bacteria. nih.govasm.org

Bacterial efflux pumps are categorized into several superfamilies, including the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) families. nih.govresearchgate.net In Gram-negative bacteria, RND family pumps are particularly important and often function as part of a tripartite system that spans the inner membrane, periplasm, and outer membrane. asm.orgresearchgate.net These systems can expel a broad range of substrates, including aminoglycosides like dihydrostreptomycin (B1670612). researchgate.net While some pumps are chromosomally encoded and contribute to intrinsic resistance, others can be acquired via mobile genetic elements like plasmids, facilitating the spread of resistance. nih.govnih.gov

Enzymatic Inactivation of Dihydrostreptomycin (Sulfate)

One of the most common mechanisms of acquired resistance to aminoglycosides is the enzymatic modification of the drug molecule. nih.gov Bacteria can produce enzymes that chemically alter the structure of dihydrostreptomycin, rendering it unable to bind to its ribosomal target.

Aminoglycoside phosphotransferases (APHs) are a class of enzymes that inactivate aminoglycosides by catalyzing the transfer of a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. nih.govcellmolbiol.org This modification prevents the drug from binding to the ribosome. cellmolbiol.org

Two notable enzymes that inactivate streptomycin (B1217042) are APH(3″)-Ib and APH(6)-Id. nih.gov

APH(3″)-Ib : This enzyme, encoded by the strA gene, phosphorylates the 3"-hydroxyl group on the N-methyl-L-glucosamine ring of the antibiotic. cellmolbiol.orgnih.gov

APH(6)-Id : Encoded by the strB gene, this enzyme phosphorylates the 6-hydroxyl group on the streptidine (B14820) ring of streptomycin. cellmolbiol.orgnih.gov

The genes strA and strB are often found linked together on mobile genetic elements, such as plasmids and transposons (e.g., Tn5393), which allows for their rapid dissemination among different bacterial species, including animal, plant, and human pathogens. cellmolbiol.orgnih.gov

Table 3: Dihydrostreptomycin-Inactivating Phosphotransferase Enzymes

Enzyme Gene Action Reference(s)
Aminoglycoside Phosphotransferase APH(3″)-Ib strA Transfers a phosphate group to the 3″-hydroxyl position. nih.gov, cellmolbiol.org

Distribution and Prevalence of Resistance Genes (strA, strB)

The linked genes, strA and strB, which encode for streptomycin-inactivating enzymes, are significant contributors to dihydrostreptomycin resistance and are distributed globally. nih.gov These genes have been identified in a wide array of Gram-negative bacteria, encompassing at least 17 genera, isolated from diverse environments including humans, animals, and plants. nih.govnih.gov The strA gene codes for aminoglycoside-3''-phosphotransferase, and the strB gene codes for aminoglycoside-6-phosphotransferase. nih.gov Together, this gene pair confers resistance by modifying the streptomycin molecule, rendering it inactive. apsnet.org

The prevalence of strA-strB varies significantly across different bacterial species and geographical locations. For instance, in a study of Escherichia coli from a major river in India, the strA-strB gene pair was found in 16.39% of isolates. cambridge.org In another study focusing on Gram-negative bacteria from slaughterhouses and butcheries, the strA-strB genes were present in 23.5% of the isolates. ccsenet.org Research on Salmonella Typhimurium from poultry carcasses showed that 37.7% of isolates carried the strA gene and 22.5% carried the strB gene. cabidigitallibrary.org Furthermore, a high prevalence of these genes was found in honeybees in the USA (17 out of 90 samples) compared to Norway (1 out of 90 samples), which is likely linked to the differential use of streptomycin in beekeeping. nih.gov In the plant pathogen Erwinia amylovora, the cause of fire blight, 98.7% of streptomycin-resistant strains isolated in Michigan between 2003 and 2009 harbored the strA-strB genes. apsnet.org Similarly, all four streptomycin-resistant strains of Pseudomonas syringae pv. actinidiae isolated in Korea were found to contain the strA-strB genes. nih.gov

The widespread distribution of strA-strB suggests that horizontal gene transfer has played a crucial role in their dissemination across different bacterial communities and ecological niches. nih.govoup.com

Table 1: Prevalence of strA and strB Genes in Various Bacterial Isolates

Bacterial Species Source Prevalence of strA/strB Reference
Escherichia coli River in India 16.39% cambridge.org
Gram-negative bacteria Slaughterhouses/Butcheries 23.5% ccsenet.org
Salmonella Typhimurium Poultry carcasses 37.7% (strA), 22.5% (strB) cabidigitallibrary.org
Erwinia amylovora Apple orchards (Michigan) 98.7% apsnet.org
Pseudomonas syringae pv. actinidiae Kiwifruit orchards (Korea) 100% (of resistant strains) nih.gov
Bacteria from honeybees USA 18.9% nih.gov
Bacteria from honeybees Norway 1.1% nih.gov

Non-Canonical Resistance Pathways

Recent research has uncovered a non-canonical resistance mechanism involving the enzyme 3-dehydroquinate (B1236863) synthase (DHQS). nih.gov DHQS is a key enzyme in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in bacteria. nih.gov Studies have shown that DHQS can directly bind to streptomycin (and by extension, its derivative dihydrostreptomycin). nih.govdntb.gov.ua This interaction was confirmed using methods such as the drug affinity responsive target stability (DARTS) assay, which demonstrated that streptomycin protects DHQS from degradation by pronase E. nih.gov

Computational modeling and biochemical assays suggest that streptomycin binds to DHQS at a site distinct from the binding pockets for its native substrate, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), and its cofactor NAD+. nih.gov This is supported by the finding that the catalytic activity of DHQS is not inhibited by the binding of streptomycin. nih.gov The proposed binding model, based on computational analysis, indicates that specific amino acid residues, including P17, R37, R97, and S125, form hydrogen bonds with the streptomycin molecule. researchgate.net Isothermal titration calorimetry (ITC) has been used to further analyze the binding interaction between streptomycin and DHQS mutants, confirming the involvement of specific residues in the binding process. researchgate.net

The binding of dihydrostreptomycin to DHQS has significant functional implications for bacterial susceptibility to the antibiotic. nih.gov By binding to DHQS, the effective concentration of free dihydrostreptomycin within the bacterial cell is reduced, thereby lowering the amount of the antibiotic available to bind to its primary target, the 30S ribosomal subunit. nih.gov This "hijacking" of the antibiotic by DHQS leads to a decrease in bacterial susceptibility. nih.gov

Experimental evidence supports this model. Overexpression of the aroB gene, which encodes DHQS, in Mycobacterium bovis BCG resulted in reduced susceptibility to streptomycin. researchgate.net Conversely, knockdown of aroB expression led to increased susceptibility. researchgate.net Purified DHQS was also shown to impair the in vitro antibacterial activity of streptomycin against Mycobacterium smegmatis. nih.gov This effect was observed without any hydrolysis or modification of the streptomycin molecule by DHQS. nih.gov

Interestingly, the growth rate of bacteria can also influence susceptibility to ribosome-targeting antibiotics like streptomycin. For irreversibly binding antibiotics such as streptomycin, slower-growing cells are often more susceptible. embopress.org However, the DHQS-mediated mechanism provides an additional layer of regulation that is dependent on the expression level of the DHQS protein. nih.gov Streptomycin treatment itself has been shown to induce the expression of DHQS, suggesting a feedback loop that contributes to this non-canonical resistance pathway. nih.gov

Dehydroquinate Synthase (DHQS) Interaction with Dihydrostreptomycin

Genetic Mobility of Resistance Determinants

The dissemination of dihydrostreptomycin resistance genes, particularly strA and strB, is heavily facilitated by plasmids. scielo.br Plasmids are extrachromosomal DNA molecules that can be transferred between bacteria through processes like conjugation. scielo.br The strA-strB genes are frequently located on plasmids, which allows for their rapid spread among different bacterial species and populations. cambridge.org

In bacteria isolated from humans and animals, strA-strB are often found on small, broad-host-range, non-conjugative plasmids like RSF1010. nih.govapsnet.org These plasmids can be mobilized by other conjugative plasmids present in the same cell. In plant-associated bacteria, these genes are typically located on larger, conjugative plasmids. nih.gov For example, in Erwinia amylovora, the strA-strB genes were initially introduced on the conjugative plasmid pEa34. apsnet.org Studies have shown that these resistance genes can be transferred between different bacterial strains, contributing to the spread of resistance in agricultural settings. apsnet.orgcambridge.org The presence of these genes on conjugative plasmids in aquatic E. coli highlights the potential for dissemination to other pathogens through water systems. cambridge.org

Transposons, or "jumping genes," are mobile genetic elements that can move from one location to another within the genome or between plasmids and the chromosome. frontiersin.org The strA-strB gene pair is frequently associated with the Tn3-type transposon Tn5393. nih.govapsnet.org This transposon plays a critical role in the mobility and dissemination of dihydrostreptomycin resistance. apsnet.org

In plant pathogenic bacteria like Erwinia amylovora, Tn5393 carrying strA-strB has been observed to move from the conjugative plasmid pEa34 to the non-conjugative plasmid pEA29. apsnet.orgapsnet.org This transposition event increases the stability and persistence of the resistance genes within the bacterial population. apsnet.org The presence of Tn5393 has been documented in various bacterial species, indicating its role in the horizontal transfer of resistance across different ecological niches. oup.com For instance, Tn5393 has been identified in the honeybee gut symbiont Snodgrassella alvi, highlighting the risk of resistance spread through the movement of managed honeybee colonies. nih.gov The association of strA-strB with transposons on plasmids creates a highly mobile genetic unit that can be readily transferred between bacteria, contributing significantly to the global spread of dihydrostreptomycin resistance. researchgate.netnih.govdntb.gov.ua

Analytical Methodologies for Detection and Quantification of Dihydrostreptomycin Sulfate

Chromatographic Techniques for Separation and Detection

Chromatography, a powerful separation science, is widely employed for the analysis of dihydrostreptomycin (B1670612). High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the predominant techniques, each offering distinct advantages in terms of performance and application.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a well-established and accessible method for the quantification of dihydrostreptomycin. ekb.eg Since dihydrostreptomycin and its related compounds lack a strong chromophore, direct UV detection can be challenging and often requires specific wavelengths, such as 195 nm or 205 nm, where the analyte exhibits some absorbance. researchgate.netlcms.cz To overcome the limitations of direct detection, several strategies have been developed, including reversed-phase HPLC, ion-pair chromatography, and post-column derivatization.

Reversed-phase HPLC (RP-HPLC) is a common approach for the analysis of various pharmaceuticals. For dihydrostreptomycin, which is a highly polar compound, RP-HPLC methods often require careful optimization of the mobile phase and stationary phase to achieve adequate retention and separation.

One developed RP-HPLC method utilizes a C18 column with a mobile phase consisting of an aqueous solution containing sodium sulfate (B86663), sodium octanesulfonate, acetonitrile (B52724), and a phosphate (B84403) buffer at pH 3.0, with UV detection at 205 nm. nih.gov This method successfully separates dihydrostreptomycin from related substances like streptomycin (B1217042) and streptidine (B14820). nih.gov Another simple and rapid RP-HPLC method for pharmaceutical formulations employs a C18 column with an isocratic mobile phase of 0.1% phosphoric acid and UV detection at 210 nm. ekb.egekb.eg This method demonstrated good linearity and accuracy for the quantification of dihydrostreptomycin. ekb.egekb.eg

The development of RP-HPLC methods also involves the application of trace enrichment columns for sample pre-concentration, particularly for complex matrices like milk, before elution onto the analytical column. nih.gov

Table 1: Examples of Reversed-Phase HPLC Methods for Dihydrostreptomycin Analysis

ParameterMethod 1 nih.govMethod 2 ekb.egekb.eg
Stationary Phase Base-deactivated reversed-phase silica (B1680970) gel (C18)Phenomenex Prodigy ODS3 (150 x 4.6 mm, 5 µm)
Mobile Phase Aqueous solution of 4 g/L sodium sulfate, 1.5 g/L sodium octanesulfonate, 100 mL/L acetonitrile, and 50 mL/L of 0.2 M phosphate buffer (pH 3.0)Isocratic 0.1% Phosphoric acid
Flow Rate Not specified1.5 mL/min
Detection Wavelength 205 nm210 nm
Analysis Time 55 minRetention time of 1.67 min

Ion-pair chromatography (IPC) is a powerful variation of RP-HPLC that enhances the retention of highly polar and ionic compounds like dihydrostreptomycin on a non-polar stationary phase. This is achieved by adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and interaction with the reversed-phase column.

For the analysis of dihydrostreptomycin, sodium octanesulfonate is a commonly used ion-pairing reagent. nih.govmdpi.com One method combines ion-pair chromatography with post-column derivatization for the determination of DHS in milk. tandfonline.comtandfonline.com The European Pharmacopoeia prescribes an ion-pairing LC/UV method using a C18 stationary phase for the quantitative analysis of DHS. researchgate.netnih.gov

The choice of ion-pairing reagent and its concentration, as well as the pH of the mobile phase, are critical parameters that must be carefully optimized to achieve the desired separation. For instance, heptafluorobutyric acid (HFBA) has been evaluated as an ion-pairing agent, but it did not provide adequate resolution for streptomycin and dihydrostreptomycin. mdpi.com In contrast, a mobile phase containing tetraborate (B1243019) buffer at pH 9.0 with octanesulfonate as the ion-pairing reagent allowed for the successful separation of five aminoglycosides, including dihydrostreptomycin, with UV detection. mdpi.com

A comparison between ion-pair chromatography and hydrophilic interaction chromatography (HILIC) for the analysis of streptomycin and dihydrostreptomycin in milk revealed that while both methods were validated, the HILIC method demonstrated significantly higher sensitivity. nih.govcapes.gov.br The recoveries for the IPC method were 69.3% for streptomycin and 56.5% for dihydrostreptomycin. nih.govcapes.gov.br

To enhance the sensitivity and specificity of HPLC detection, especially with fluorescence detectors, post-column derivatization is a widely used technique. This involves reacting the analyte with a derivatizing agent after it has been separated on the HPLC column, converting it into a product that is more easily detected.

For dihydrostreptomycin, which contains guanidine (B92328) groups, a common post-column derivatization strategy involves the use of 1,2-naphthoquinone-4-sulfonic acid (NQS) in an alkaline medium. ekb.egdss.go.th This reaction produces a fluorescent derivative that can be detected with high sensitivity. dss.go.th This approach has been successfully applied to the determination of DHS residues in various matrices, including milk, muscle, and kidney. dss.go.th The fluorescence response has been shown to be linear over a significant concentration range. dss.go.th

Another method for determining dihydrostreptomycin in milk utilizes post-column derivatization following separation by ion-pair reversed-phase HPLC. tandfonline.comtandfonline.com This combination of techniques provides both effective separation and sensitive detection. tandfonline.comtandfonline.com The use of post-column derivatization has also been employed in the confirmatory analysis of dihydrostreptomycin in pork meat. nih.gov

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. chromatographyonline.com These methods are crucial for assessing the stability of drug substances and drug products over time and under various environmental conditions. chromatographyonline.com

A stability-indicating HPLC-UV method has been developed and validated for the determination of dihydrostreptomycin sulfate in pharmaceutical formulations. ekb.egekb.egscinito.ai This method uses a simple isocratic mobile phase of 0.1% phosphoric acid and a C18 column, with UV detection at 210 nm. ekb.egekb.eg The method was validated according to the International Conference on Harmonisation (ICH) guidelines and was found to be linear, accurate, precise, and specific. ekb.egekb.eg The ability of the method to separate the active ingredient from its degradation products was demonstrated through forced degradation studies. ekb.egekb.egchromatographyonline.com

Table 2: Validation Parameters of a Stability-Indicating HPLC Method for Dihydrostreptomycin Sulfate ekb.egekb.eg

Validation ParameterResult
Linearity (r²) > 0.999
Concentration Range 200.0 – 800.0 μg/mL
Limit of Detection (LOD) 0.85 μg/mL
Limit of Quantification (LOQ) 2.57 μg/mL
Accuracy (Recovery) 100.64%
Precision (RSD) < 2%
Post-Column Derivatization Strategies

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers superior sensitivity, selectivity, and speed compared to conventional HPLC methods. This powerful technique is particularly valuable for the trace analysis of dihydrostreptomycin in complex matrices such as food products and biological samples.

UPLC-MS/MS methods have been developed for the simultaneous determination of streptomycin and dihydrostreptomycin residues in honey, milk, Chinese cabbage, and soil. ekb.egbiomedpharmajournal.orggoogle.comresearchgate.net These methods typically involve a simple sample extraction followed by direct analysis, which significantly reduces sample preparation time. sciex.com

For the analysis of these aminoglycosides in honey, a method using a HILIC column with a mobile phase of ammonium (B1175870) formate (B1220265) and acetonitrile has been developed. biomedpharmajournal.orgresearchgate.net The detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. cabidigitallibrary.org This approach provides high specificity and allows for the confirmation of the analytes' identity. cabidigitallibrary.org

A UPLC-MS/MS method for analyzing residues in Chinese cabbage and soil also utilizes a HILIC column to avoid the use of ion-pair reagents that can contaminate the mass spectrometer. google.com The validation of these UPLC-MS/MS methods is performed according to international guidelines, such as the European Commission Decision 2002/657/EC, ensuring the reliability of the results. biomedpharmajournal.orgcabidigitallibrary.org

Table 3: UPLC-MS/MS Method Parameters for Dihydrostreptomycin Analysis in Honey biomedpharmajournal.orgresearchgate.net

ParameterDetails
Chromatographic Column Aquity UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm)
Mobile Phase Gradient of 20 mM ammonium formate (pH 2.5 with formic acid) and acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)
Validation According to European Commission Decision 2002/657/EC
Decision Limit (CCα) 11.27 µg/kg
Detection Capability (CCβ) 12.55 µg/kg
Average Recovery 82-105%
Hydrophilic Interaction Chromatography (HILIC) for Enhanced Sensitivity

Hydrophilic Interaction Chromatography (HILIC) has emerged as a powerful technique for the analysis of polar compounds like Dihydrostreptomycin, which are often poorly retained in traditional reversed-phase liquid chromatography (RPLC). researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase surface. This allows for the partitioning of polar analytes, leading to enhanced retention and separation. researchgate.net

The use of HILIC coupled with tandem mass spectrometry (MS/MS) significantly boosts sensitivity. researchgate.net This is partly because the high organic content of the mobile phase facilitates efficient spray ionization in the MS source. researchgate.net Several studies have demonstrated the superiority of HILIC over other methods like ion-pair chromatography (IPC) for Dihydrostreptomycin analysis. For instance, a comparative study on milk samples revealed that the HILIC method achieved significantly lower limits of quantification (LOQs) of 14 µg kg⁻¹ for both Streptomycin and Dihydrostreptomycin, compared to the IPC method's LOQs of 109 and 31 µg kg⁻¹, respectively. nih.govcapes.gov.br The sensitivity of the HILIC method was reported to be 80 and 210 times greater than that of the IPC method for Streptomycin and Dihydrostreptomycin, respectively. nih.govcapes.gov.br

Different types of HILIC columns have been investigated for Dihydrostreptomycin analysis. Zwitterionic stationary phases, such as those with sulfobetaine (B10348) or phosphorylcholine (B1220837) functional groups, have shown excellent performance. itspsolutions.com For example, a zwitterionic HILIC column (ZIC-cHILIC) provided better separation of Streptomycin and Dihydrostreptomycin compared to a silica-based HILIC column. itspsolutions.com This improved separation is crucial as it reduces the isotopic overlap between the two closely related compounds. itspsolutions.com The optimization of mobile phase composition, including the concentration of ammonium formate, is also critical for achieving good retention and peak shape. itspsolutions.com

A study on honey analysis using HILIC-MS/MS reported a limit of detection (LOD) of 2.0 μg/kg and a limit of quantification (LOQ) of 5.0 μg/kg for both Streptomycin and Dihydrostreptomycin. nih.gov The method demonstrated good linearity and recoveries ranging from 86.9% to 113.2% at different spiking levels. nih.gov

Table 1: Comparison of HILIC and IPC Methods for Dihydrostreptomycin in Milk nih.govcapes.gov.br

ParameterHILIC MethodIPC Method
Recovery (Dihydrostreptomycin) 72.3%56.5%
LOQ (Dihydrostreptomycin) 14 µg kg⁻¹31 µg kg⁻¹
Intra-day Precision (%RSD) ≤ 13%≤ 13%
Inter-day Precision (%RSD) ≤ 13%≤ 13%
Development of Multi-Residue LC-MS/MS Methods

The development of multi-residue methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the simultaneous detection of Dihydrostreptomycin along with other veterinary drugs in a single analytical run. This approach is highly efficient and cost-effective for routine monitoring of food products. These methods typically involve a generic sample preparation procedure followed by a highly selective and sensitive LC-MS/MS analysis. thermofisher.com

For instance, a multi-residue method was developed for the determination of 36 antibiotics from seven different classes, including aminoglycosides like Dihydrostreptomycin, in milk. thermofisher.com This method utilized online turbulent flow chromatography for sample cleanup, which is integrated with the LC-MS/MS system. thermofisher.com Another multi-residue confirmation method for six aminoglycosides, including Dihydrostreptomycin, in bovine kidney was developed using an improved matrix solid-phase dispersion (MSPD) extraction followed by LC-MS/MS. nih.gov This method used tobramycin (B1681333) as an internal standard and monitored three product ions for each analyte for reliable confirmation. nih.gov

The validation of these multi-residue methods is performed according to international guidelines, such as the European Commission Decision 2002/657/EC, ensuring their reliability and accuracy. biomedpharmajournal.orgtandfonline.com Key validation parameters include linearity, recovery, precision (repeatability and reproducibility), decision limit (CCα), and detection capability (CCβ). biomedpharmajournal.orgtandfonline.com A confirmatory method for Streptomycin and Dihydrostreptomycin in honey using LC-MS/MS with two different HILIC columns achieved CCα and CCβ values of 11.5 µg kg⁻¹ and 19.9 µg kg⁻¹ for Dihydrostreptomycin, respectively. tandfonline.comnih.gov

The choice of sample preparation is crucial for the success of multi-residue methods. Techniques like solid-phase extraction (SPE) with weak cation exchange cartridges are often employed to clean up the sample extract and concentrate the analytes before LC-MS/MS analysis. nih.govcabidigitallibrary.org

Table 2: Performance of a Multi-Residue LC-MS/MS Method for Dihydrostreptomycin in Honey tandfonline.comnih.gov

ParameterValue for Dihydrostreptomycin
Decision Limit (CCα) 11.5 µg kg⁻¹
Detection Capability (CCβ) 19.9 µg kg⁻¹
Recovery 101%
Relative Within-Laboratory Reproducibility (RSDwR) 20.8%

Capillary Zone Electrophoresis (CZE) for Dihydrostreptomycin Analysis

Capillary Zone Electrophoresis (CZE) is an alternative separation technique for the analysis of charged molecules like Dihydrostreptomycin. researchgate.net In CZE, separation is achieved based on the differential migration of analytes in an electric field within a narrow-bore capillary filled with an electrolyte solution.

A CZE method with direct UV detection at 205 nm was developed for the simultaneous separation of Streptomycin and Dihydrostreptomycin. researchgate.net The method utilized a 50 mM sodium tetraborate buffer containing 5% (v/v) methanol, achieving good selectivity in a short analysis time. researchgate.net

For more complex matrices or to enhance selectivity, CZE can be coupled with other techniques. For instance, a cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) system was developed for the simultaneous determination of Dihydrostreptomycin sulfate and two benzylpenicillins. conicet.gov.ar This method used a separation buffer containing sodium dodecyl sulfate (SDS), sulfated-β-cyclodextrin, and a borate (B1201080) buffer at pH 9.0. conicet.gov.ar

While CZE offers advantages such as high separation efficiency and low consumption of reagents, its sensitivity with UV detection can be lower compared to MS detection. Coupling CZE with mass spectrometry (CE-MS) can overcome this limitation, although it is a more complex setup.

Microbiological Assay Techniques

Microbiological assays are traditional methods for detecting and quantifying antibiotics based on their ability to inhibit the growth of susceptible microorganisms. fao.org

Bioassay Principles and Applications (e.g., Agar (B569324) Diffusion Methods)

The principle of bioassays, particularly agar diffusion methods, relies on the diffusion of the antibiotic from a source (e.g., a paper disc or a well in the agar) into an agar medium inoculated with a specific test microorganism. researchgate.netscience.gov The antibiotic creates a concentration gradient, and where the concentration is above the minimum inhibitory concentration (MIC) of the organism, a zone of growth inhibition is formed. researchgate.netoup.com The diameter of this inhibition zone is proportional to the concentration of the antibiotic. oup.com

Different test organisms and agar media can be used to optimize the sensitivity for specific antibiotics. For the detection of aminoglycosides like Dihydrostreptomycin, Bacillus subtilis on Mueller-Hinton agar has been shown to be an effective combination. nih.gov The pH of the agar medium can also be adjusted to enhance the detection of certain antibiotics; for example, Dihydrostreptomycin residues are better detected at a pH of 8. capes.gov.br

Standardization and Comparison with Chemical Methods

For a bioassay to provide quantitative results, it must be standardized using a reference standard of the antibiotic. who.int A standard curve is constructed by plotting the diameters of the inhibition zones against known concentrations of the standard. usda.gov The concentration of the antibiotic in an unknown sample can then be interpolated from this curve. usda.gov The International Standard for Dihydrostreptomycin, with a defined potency in International Units (IU) per milligram, was established through a collaborative assay involving multiple laboratories using biological methods. who.int

When compared to chemical methods like LC-MS/MS, bioassays have some distinct differences. Bioassays measure the biological activity of the antibiotic, which can be an advantage as they can detect bioactive metabolites or degradation products that might be missed by highly specific chemical methods. eeer.org However, chemical methods are generally more specific, sensitive, and provide structural information for confirmation. fao.org

Studies comparing the results of bioassays and chemical methods for Dihydrostreptomycin have shown both agreements and discrepancies. In some cases, there is a close agreement between the values obtained by both methods, especially in fortified tissues. fao.org However, in incurred samples (from treated animals), differences can arise. For example, ELISA, a type of bioassay, sometimes yields higher concentrations for Dihydrostreptomycin in milk compared to LC methods, suggesting the presence of co-reacting substances in the incurred samples that are not detected by the more specific LC method. nih.gov Therefore, while bioassays are useful for screening, positive results often require confirmation by a more specific chemical method like LC-MS/MS. fao.org

Application of Analytical Methods in Diverse Matrices

The analytical methods described above have been applied to detect and quantify Dihydrostreptomycin (sulfate) in a variety of matrices, including milk, honey, and animal tissues.

In milk , both LC-based methods and immunoassays have been widely used. An LC method for milk demonstrated mean recoveries of 95% for Dihydrostreptomycin with limits of detection and quantification well below the EU maximum residue limit (MRL). nih.gov A multi-residue LC-MS/MS method for milk can quantify Dihydrostreptomycin with good accuracy and precision in the range of 10–1000 ng/ml. sciex.com

For honey , which presents a challenging matrix, HILIC-MS/MS has proven to be a very effective technique. A method using HILIC-MS/MS after solid-phase extraction cleanup achieved an LOQ of 5.0 μg/kg. nih.gov Another LC-MS/MS method for honey reported an LOQ of 2 µg/kg. researchgate.net Immuno-biosensor assays have also been developed for honey, with a reported limit of detection of 15 µg kg⁻¹. rsc.org

In animal tissues such as muscle, liver, and kidney, LC-MS/MS is the method of choice for regulatory monitoring. A quantitative method for bovine tissues and milk using LC-ESI-MS/MS reported an LOQ of 10 ng/g for tissues. nih.gov This method involved a liquid extraction followed by a solid-phase cleanup on a weak cation exchange column. nih.gov Bioassays using Bacillus subtilis have also been employed for screening Dihydrostreptomycin in animal tissues. fao.org

Table 3: Application of Analytical Methods for Dihydrostreptomycin in Various Matrices

MatrixAnalytical MethodKey FindingsReference
Milk LC with post-column derivatizationMean recovery of 95%, LOQ of 18 µg kg⁻¹ nih.gov
Milk LC-MS/MSLinearity in the range of 10–1000 ng/ml, average recovery >88% sciex.com
Honey HILIC-MS/MSLOQ of 5.0 μg/kg, recoveries of 86.9%-113.2% nih.gov
Honey Optical BiosensorLOD of 15 µg kg⁻¹, high cross-reactivity with Dihydrostreptomycin (84%) rsc.org
Bovine Tissues LC-ESI-MS/MSLOQ of 10 ng g⁻¹ in tissues, LOD of 1.9-4.2 ng g⁻¹ nih.gov
Animal Tissues Bioassay (Bacillus subtilis)Suitable for measuring the sum of antimicrobial activity fao.org

Quantification in Pharmaceutical Formulations

The quantification of dihydrostreptomycin sulfate in pharmaceutical formulations is vital for ensuring product quality and efficacy. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

A novel, non-derivatization liquid chromatographic method utilizing an evaporative light scattering detector (ELSD) has been developed for the determination of dihydrostreptomycin. nih.gov This method demonstrated a limit of detection (LOD) of 0.5 µg/mL and a limit of quantification (LOQ) of 2.0 µg/mL. nih.gov The method proved to be linear for dihydrostreptomycin in the range of 2-75 µg/mL. nih.gov It has been successfully applied to the assay of commercial formulations, including injection solutions and suspensions, with recovery rates between 98-102% and a relative standard deviation (RSD) of less than 1.3%. nih.gov

Another stability-indicating HPLC method with ultraviolet (UV) detection was developed and validated for assessing dihydrostreptomycin sulfate in pharmaceutical formulations. This method showed linearity in the concentration range of 200.0–800.0 μg/mL, with a detection limit of 0.85 μg/mL and a quantification limit of 2.57 μg/mL. The accuracy, expressed as recovery, was 100.64% with RSD values below 2%.

Furthermore, a Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC) system was developed for the simultaneous determination of dihydrostreptomycin sulfate, Penicillin G procaine, and Penicillin G benzathine in veterinary pharmaceutical formulations. conicet.gov.ar

Table 1: HPLC Methods for Quantification of Dihydrostreptomycin in Pharmaceutical Formulations

MethodDetectorLODLOQLinearity RangeRecoveryRSDReference
LC-ELSDELSD0.5 µg/mL2.0 µg/mL2-75 µg/mL98-102%< 1.3% nih.gov
HPLC-UVUV0.85 µg/mL2.57 µg/mL200-800 µg/mL100.64%< 2%

Residue Analysis in Agricultural Products (e.g., plant tissues, soil)

The use of dihydrostreptomycin in agriculture necessitates reliable methods for detecting its residues in plant tissues and soil to ensure food safety and monitor environmental contamination.

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for the analysis of streptomycin and dihydrostreptomycin residues in Chinese cabbage and soil. google.com This method addresses the challenge of low recovery rates in soil samples due to molecular chelation. google.com For Chinese cabbage, the limit of detection is 0.002 mg/kg, and the limit of quantification is 0.01 mg/kg. google.com In soil, the detection and quantification limits are 0.004 mg/kg and 0.02 mg/kg, respectively. google.com

Concerns about antibiotic residues in food have prompted the development of robust analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying antibiotic degradation products in produce such as tomato leaves. nih.gov

Residue Analysis in Animal-Derived Food Products (e.g., milk, meat, kidney, liver)

The monitoring of dihydrostreptomycin residues in animal-derived food products is critical for consumer safety and is mandated by regulatory agencies worldwide. Maximum Residue Limits (MRLs) have been established for various tissues and milk. fao.orgwho.intcanada.cawho.int

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a primary tool for the sensitive and specific detection of dihydrostreptomycin residues.

Milk: Several LC-MS/MS methods have been developed and validated for the quantification of dihydrostreptomycin in milk. oup.comtandfonline.comsciex.comnih.govresearchgate.net One such method, using atmospheric pressure chemical ionization (APCI)-tandem mass spectrometry, demonstrated a limit of detection (LOD) of 25 µg/kg and a limit of quantification (LOQ) of 50 µg/kg, with average accuracies between 84–110%. oup.comnih.govresearchgate.net Another method achieved an even lower LOD of 8 µg/kg and an LOQ of 12 µg/kg. nih.gov These methods are sufficiently sensitive to detect residues below the established MRL of 200 µg/kg for milk. oup.comtandfonline.comsciex.comnih.gov

Meat, Kidney, and Liver: HPLC with fluorescence detection and LC-MS/MS are commonly used for analyzing dihydrostreptomycin residues in animal tissues. dss.go.thnih.govfao.orgfao.org A modified HPLC method with post-column derivatization and fluorescence detection reported detection limits of 15 µg/kg for muscle and kidney. dss.go.thnih.gov The recoveries were 75% for muscle and 70% for kidney. dss.go.thnih.gov An HPLC method was validated for measuring dihydrostreptomycin in the muscle, liver, and kidney of cattle, sheep, and pigs, with a limit of quantification of 400 µg/kg. fao.orgfao.org An HILIC-MS/MS method was also developed for analyzing ten aminoglycosides, including dihydrostreptomycin, in kidney samples. cabidigitallibrary.org

Honey: For honey, UPLC-MS/MS methods have been developed for the simultaneous analysis of multiple antibiotic residues, including dihydrostreptomycin. biomedpharmajournal.orgnih.govsci-hub.se One validated method reported a decision limit (CCα) of 11.27 µg/kg and a detection capability (CCβ) of 12.55 µg/kg for dihydrostreptomycin, with average recoveries between 82-105%. biomedpharmajournal.org

Table 2: Performance of Analytical Methods for Dihydrostreptomycin Residue in Animal Products

MatrixMethodLODLOQRecoveryReference
MilkLC-APCI-MS/MS25 µg/kg50 µg/kg84-110% oup.comnih.govresearchgate.net
MilkLC8 µg/kg12 µg/kg95% nih.gov
MilkHPLC-Fluorescence10 µg/kg-93% dss.go.thnih.gov
MuscleHPLC-Fluorescence15 µg/kg-75% dss.go.thnih.gov
KidneyHPLC-Fluorescence15 µg/kg-70% dss.go.thnih.gov
KidneyHPLC-400 µg/kg- fao.orgfao.org
HoneyUPLC-MS/MS--82-105% biomedpharmajournal.org

Development of Robust and Validated Analytical Protocols (e.g., ICH Guidelines)

The development and validation of analytical methods for dihydrostreptomycin are guided by international standards, such as those from the International Council for Harmonisation (ICH), the European Commission, and the Codex Alimentarius Commission, to ensure reliability, accuracy, and consistency. oup.comnih.govbiomedpharmajournal.orgd-nb.info

Validation of these methods typically includes the evaluation of:

Specificity and Selectivity: Ensuring the method can distinguish the analyte from other components in the matrix. oup.combiomedpharmajournal.org

Linearity and Range: Demonstrating a direct proportional relationship between the concentration and the analytical signal over a defined range. nih.govoup.combiomedpharmajournal.org

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples. nih.govoup.combiomedpharmajournal.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). nih.govoup.combiomedpharmajournal.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govoup.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govoup.com

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. d-nb.info

For residue analysis in food, additional parameters like the decision limit (CCα) and detection capability (CCβ) are determined according to guidelines like the European Commission Decision 2002/657/EC. biomedpharmajournal.org The development of multi-residue methods, capable of detecting several antibiotics simultaneously, is a cost-effective approach for routine monitoring. nih.govsci-hub.sed-nb.infonih.govacs.orgtandfonline.com

Environmental and Ecological Dynamics of Dihydrostreptomycin Sulfate

Environmental Persistence and Degradation Pathways

The persistence of dihydrostreptomycin (B1670612) in the environment is influenced by several degradation pathways, including biodegradation, photodegradation, and hydrolysis. The rate of these processes is dependent on various environmental factors.

Biodegradation: This is a significant pathway for the breakdown of dihydrostreptomycin in soil and water. researchgate.net Soil microorganisms can utilize the antibiotic as a carbon source, leading to its degradation. nih.gov However, the effectiveness of biotransformation can be hindered by the antibiotic's fixation to the soil matrix. researchgate.net Studies have shown that the degradation of streptomycin (B1217042), a closely related compound, is slower than some other antibiotics like oxytetracycline (B609801) and validamycin A in soil. researchgate.net The half-life of streptomycin in soil can be influenced by temperature and pH, with degradation being more rapid at higher temperatures. researchgate.netnih.gov For instance, the half-life of streptomycin was reported to be approximately 42 days at 25°C and 30 days at 40°C. nih.gov

Photodegradation: Sunlight can also contribute to the breakdown of dihydrostreptomycin. researchgate.net However, photodegradation on soil surfaces is considered to be of minor influence compared to biodegradation. researchgate.net In aquatic environments, photodegradation can be more significant. One study noted that the photodegradation of streptomycin is about ten times more modest than that of oxytetracycline. nih.govbiorxiv.org The process is influenced by the presence of photosensitizers and the intensity of light.

Hydrolysis: Dihydrostreptomycin can undergo hydrolysis, a chemical reaction with water that breaks down the molecule. nih.govevitachem.com This process is particularly relevant in aquatic systems. The rate of hydrolysis is dependent on the pH of the water. mdpi.com

Occurrence and Distribution of Dihydrostreptomycin (Sulfate) Residues in Environmental Compartments

The use of dihydrostreptomycin in agriculture leads to its distribution in various environmental compartments, including soil, water, and agricultural ecosystems.

Soil Contamination and Movement

Soil acts as a primary reservoir for dihydrostreptomycin residues following the application of contaminated manure. nih.govmdpi.com The concentration of these residues in soil can vary widely, ranging from micrograms to grams per kilogram, depending on the application rate and frequency. nih.gov

The movement of dihydrostreptomycin in soil is largely governed by sorption processes. researchgate.net As a cationic molecule, it strongly adsorbs to negatively charged soil components like clay minerals and organic matter through ion exchange and other interactions. researchgate.netnih.gov This strong sorption limits its mobility and leaching potential into deeper soil layers and groundwater. researchgate.netumweltbundesamt.de However, transport can still occur through processes like macropore flow or facilitated transport by dissolved soil colloids. researchgate.net The pH of the soil also plays a crucial role, influencing the charge of the molecule and its interaction with soil particles. researchgate.net

A study established a UPLC-MS/MS method for detecting dihydrostreptomycin residues in soil, with a detection limit of 0.004 mg/kg and a quantification limit of 0.02 mg/kg. google.com

Table 1: Factors Influencing Dihydrostreptomycin Behavior in Soil

Factor Influence on Dihydrostreptomycin Reference
Soil Organic Matter Increases sorption, reducing mobility. nih.gov
Clay Content Enhances sorption due to negative charges. nih.gov
Soil pH Affects the antibiotic's charge and its binding to soil particles. researchgate.net

| Manure Application | Primary source of contamination. | nih.govmdpi.com |

Aquatic System Presence

Dihydrostreptomycin residues can enter aquatic systems through runoff from agricultural fields and discharge from wastewater treatment plants. researchgate.netoup.comresearchgate.net Its presence has been detected in various water bodies, including rivers, lakes, and groundwater, although often at low concentrations in the range of nanograms to micrograms per liter. researchgate.netoup.com

The continuous introduction of these antibiotics into aquatic environments can lead to them being considered "pseudo-persistent" contaminants, where the rate of entry exceeds the rate of elimination. mdpi.com Even at these low concentrations, there are concerns about the long-term ecological effects. mdpi.comoup.com

A scoping review of antimicrobial resistance in water environments highlighted that river water is the most commonly tested sample type for antibiotic residues, followed by wastewater and groundwater. oup.comoup.com

Accumulation in Agricultural Ecosystems

The application of manure containing dihydrostreptomycin can lead to its accumulation in agricultural soils. nih.govresearchgate.net This accumulation poses a risk of uptake by crops, which can then enter the food chain. mase.gov.itmdpi.com

The extent of plant uptake varies depending on the plant species, soil properties, and the concentration of the antibiotic in the soil. mdpi.comfood.gov.uk Studies have shown that various crops, including root, leafy, and fruit vegetables, can absorb antibiotics from the soil. mdpi.com For example, a method for analyzing streptomycin and dihydrostreptomycin residues in Chinese cabbages has been developed, indicating the potential for uptake by this crop. google.com The detection limit for these compounds in Chinese cabbage was found to be 0.002 mg/kg. google.com

The bioconcentration factor (BCF), which indicates the accumulation of a chemical in an organism from the surrounding environment, has been studied for some antibiotics in different plants. For instance, in one study, the highest BCF for certain veterinary antibiotics was found in carrots, followed by lettuce and pepper. mdpi.com

Ecotoxicological Impacts on Microbial Communities

As a potent antibacterial agent, dihydrostreptomycin can have significant impacts on the structure and function of microbial communities in the environment.

Effects on Bacterial Community Structure and Function in Environmental Systems

The introduction of dihydrostreptomycin into soil and aquatic environments can disrupt the natural microbial balance. nih.govnih.gov This can lead to a reduction in microbial diversity and biomass, as susceptible bacteria are inhibited or killed. nih.govresearchgate.net

In aquatic systems, antibiotics can inhibit the growth of key microbial groups like cyanobacteria, which are important primary producers. frontiersin.orgmdpi.com This can affect the entire food web. frontiersin.orgscilit.com Exposure to antibiotics can also lead to changes in the metabolic functions of microbial communities, impacting nutrient cycles such as carbon, nitrogen, and phosphorus cycling. frontiersin.org Research has shown that even at low concentrations, antibiotics can alter the growth and metabolic functions of river microbial communities. mdpi.com

Table 2: Summary of Ecotoxicological Effects on Microbial Communities

Environment Observed Effects Reference
Soil - Altered enzyme activity (nitrification, denitrification).- Reduction in microbial biomass and activity.- Shifts in bacterial community structure. nih.govnih.gov

| Aquatic | - Inhibition of primary producers (e.g., cyanobacteria).- Alteration of metabolic functions (carbon, nitrogen, phosphorus cycling).- Changes in bacterial community composition. | frontiersin.orgmdpi.comscilit.com |

Influence on Microbial Metabolism in Environmental Systems

The introduction of dihydrostreptomycin into environmental systems can significantly alter the metabolic activities of natural microbial communities. mase.gov.it These communities are fundamental to key ecological functions, including biogeochemical cycling and the degradation of organic pollutants, due to their vast genetic diversity and metabolic capabilities. mase.gov.it The presence of antibiotics like dihydrostreptomycin can disrupt the structure and function of these microbial communities, leading to both immediate and long-term consequences. mase.gov.it

Table 1: Documented Effects of Dihydrostreptomycin on Microbial Metabolic Processes

Microbial Process Organism/System Observed Effect Reference(s)
α-ketoglutarate Metabolism Escherichia coli Depressed accumulation from various carbon substrates; stimulated oxidation under certain conditions. tandfonline.com
Carbon Source Metabolism Soil Microbial Communities Altered ability to metabolize different carbon sources. frontiersin.org
Overall Biofilm Metabolism Multispecies Biofilms Initial cessation of CO2 production, followed by recovery and increased metabolic output upon subsequent exposure. frontiersin.org
Enzyme Activity Soil Microbial Communities General changes in microbial enzyme activity. frontiersin.org
Community Respiration Aquatic Biofilms Decreased biofilm thickness and bacterial biomass. mdpi.com

Contribution to Environmental Antimicrobial Resistance Dissemination

The use of dihydrostreptomycin, particularly in agriculture and veterinary medicine, is a significant contributor to the dissemination of antimicrobial resistance (AMR) in the environment. fao.orgbiologicaldiversity.org When used in plant agriculture, for instance, a substantial portion of the antibiotic can enter the soil and water systems. nih.gov This introduces a strong selective pressure on environmental bacteria, favoring the survival and proliferation of resistant strains. mdpi.com These environmental reservoirs of resistance, including soil, water, and sediments, become hotspots for the evolution and spread of antibiotic resistance genes (ARGs). frontiersin.orgmdpi.commdpi.com

The primary mechanism for the spread of AMR is horizontal gene transfer (HGT), which allows for the exchange of genetic material between different bacteria, including from environmental microbes to human pathogens. bioguardlabs.comfrontiersin.org There are three main pathways for HGT:

Conjugation: The transfer of genetic material, often plasmids carrying ARGs, through direct cell-to-cell contact. This is considered the most prevalent method of HGT in nature. bioguardlabs.comfrontiersin.org

Transformation: The uptake of naked, extracellular DNA from the environment by competent bacteria. bioguardlabs.comfrontiersin.org It has been demonstrated that streptomycin resistance genes can be transferred to sensitive strains of S. pneumoniae via this mechanism. bioguardlabs.comfrontiersin.org

Transduction: The transfer of bacterial DNA from one bacterium to another by bacteriophages (viruses that infect bacteria). bioguardlabs.comfrontiersin.org

Resistance to streptomycin is well-documented and can occur through several mechanisms, including mutations in the ribosomal protein S12 gene (rpsL) or through enzymatic modification of the antibiotic. fao.org The genes responsible for this resistance, such as the strA-strB gene cassette, are often located on mobile genetic elements like transposons (e.g., Tn5393) and integrons. fao.org These elements facilitate the rapid spread of resistance genes among diverse bacterial populations. oup.commdpi.com The presence of antibiotics like dihydrostreptomycin in the environment not only selects for resistant bacteria but also promotes the transfer of these mobile genetic elements, further accelerating the dissemination of AMR. mdpi.comoup.com This creates a complex web where resistance developed in an agricultural setting can potentially be transferred to clinically relevant bacteria, posing a threat to human health. mdpi.comdovepress.comnih.gov

Table 2: Key Factors in Dihydrostreptomycin-Related Environmental AMR Dissemination

Factor Description Mechanism/Example Reference(s)
Resistance Genes Genes conferring resistance to streptomycin. strA-strB gene cassette, mutations in rpsL. fao.org
Mobile Genetic Elements DNA segments that can move within or between genomes. Transposons (e.g., Tn5393), Plasmids, Integrons. These elements carry ARGs. fao.orgbioguardlabs.comoup.commdpi.com
Horizontal Gene Transfer (HGT) Movement of genetic material between bacteria. Conjugation, Transformation, Transduction. bioguardlabs.comfrontiersin.org
Environmental Reservoirs Environments where resistant bacteria and genes accumulate. Soil, wastewater, agricultural runoff, and aquatic sediments. frontiersin.orgmdpi.commdpi.comfrontiersin.org
Selective Pressure Environmental conditions that favor resistant bacteria. Presence of dihydrostreptomycin residues in soil and water from agricultural use. biologicaldiversity.orgmdpi.com

Bioaccumulation and Transfer in Environmental Food Chains (focusing on ecological transfer mechanisms)

Dihydrostreptomycin and other antibiotics, once released into the environment, can be taken up by organisms and transferred through food chains, a process known as bioaccumulation and biomagnification. mdpi.comexplorationpub.com The primary ecological transfer mechanism begins with the contamination of soil and water, often through the application of manure from treated livestock or direct agricultural spraying. nih.govmdpi.com

Plants can absorb antibiotic residues, including dihydrostreptomycin, from contaminated soils through their root systems. mdpi.com These compounds can then bioaccumulate in various plant tissues, such as shoots and leaves. mdpi.com This introduces the antibiotic into the terrestrial food web, where it can be ingested by herbivores and subsequently transferred to carnivores, and potentially to humans who consume contaminated fresh vegetables. mdpi.com

In aquatic environments, antibiotics enter via runoff from agricultural lands and discharge from wastewater treatment plants. mdpi.commdpi.comexplorationpub.com These compounds can persist in water and accumulate in sediments. mdpi.com Aquatic organisms are exposed to these contaminants through various routes:

Direct uptake from water: Organisms can absorb antibiotics directly from the surrounding water.

Ingestion of contaminated sediment: Benthic (bottom-dwelling) organisms can ingest antibiotics that have adsorbed to sediment particles.

Dietary uptake: Organisms consume other biota that have already accumulated the antibiotic. nih.gov

Studies have shown that antibiotics can be detected in a wide range of aquatic organisms, including algae, invertebrates, and fish. mdpi.comnih.gov The concentration of these antibiotics can vary depending on the organism's feeding habits, its position in the food chain (trophic level), and the specific physicochemical properties of the antibiotic. nih.govnih.gov While many persistent organic pollutants tend to biomagnify (increase in concentration at higher trophic levels), the behavior of antibiotics is more complex. nih.govmnhn.fr Some antibiotics, like certain sulfonamides, have been shown to biomagnify, while others, including some fluoroquinolones and macrolides, tend to be biodiluted (decrease in concentration at higher trophic levels). nih.gov The metabolic biotransformation within an organism plays a significant role in driving the potential for biomagnification. frontiersin.org The transfer of antibiotics through the food chain poses a risk not only to the health of the ecosystem but also to human health through the consumption of contaminated fish and other aquatic products. nih.govresearchgate.net

Table 3: Examples of Antibiotic Bioaccumulation in Environmental Biota

Organism Type Environment Transfer Mechanism Accumulated Compound(s) Reference(s)
Plants (e.g., Lettuce) Soil Root uptake from contaminated soil. Sulfamethoxazole, Sulfamethazine, Lincomycin mdpi.com
Aquatic Plants (Duckweed) Freshwater Direct uptake from water. Streptomycin frontiersin.org
Invertebrates (e.g., Crustaceans) Marine Ingestion of contaminated particles and biota. Sulfonamides, Fluoroquinolones nih.gov
Fish (e.g., Carp) Freshwater Dietary uptake (from consuming watermeal). Oxytetracycline nih.gov
Fish (various species) Marine Direct uptake from water and dietary transfer. Sulfonamides, Fluoroquinolones, Macrolides mdpi.comnih.gov

Structure Activity Relationships and Chemical Modifications of Dihydrostreptomycin Sulfate

Elucidation of Key Structural Moieties for Antimicrobial Potency

The antimicrobial power of dihydrostreptomycin (B1670612), like other aminoglycosides, is not vested in a single part of the molecule but rather arises from the specific arrangement of its three core components: the streptidine (B14820) ring and the disaccharide moiety composed of L-streptose and N-methyl-L-glucosamine. nih.gov Research into analogues has highlighted the indispensable nature of certain functional groups.

The guanidino groups on the streptidine ring are paramount for its antibacterial action. Studies on dihydrostreptomycin analogues have shown that modifications to these groups can drastically alter potency. For instance, an analogue with a methyl group on the guanidine (B92328) at the C-1 position retained significant activity against bacteria, comparable to the parent dihydrostreptomycin. However, replacing this group with a 2-imidazolin-2-ylamino substituent led to a complete loss of activity. Furthermore, any substitution on the guanidino group at the C-3 position resulted in inactive compounds. nih.gov This indicates that the basicity and steric profile of the guanidino groups are finely tuned for optimal interaction with the bacterial target.

The hydroxyl (-OH) and amino (-NH2) groups distributed across the saccharide rings also play a profound role. asm.org These groups are involved in forming a network of hydrogen bonds with the ribosomal target site, anchoring the antibiotic in place to exert its inhibitory effect. The number and specific location of these groups are crucial for both binding affinity and the ability to induce misreading of mRNA. asm.org

Impact of Chemical Modifications on Ribosomal Binding Affinity

Dihydrostreptomycin exerts its bactericidal effect by binding to the 30S ribosomal subunit, specifically to the 16S rRNA and the ribosomal protein S12. nih.govplos.orgdrugbank.com This binding event disrupts the fidelity of protein synthesis. The affinity of this binding is directly influenced by the antibiotic's chemical structure.

The primary structural difference between streptomycin (B1217042) and dihydrostreptomycin—the conversion of an aldehyde to a primary alcohol—results in dihydrostreptomycin binding to the same ribosomal site but with a lower affinity. pnas.org This suggests that the aldehyde group in streptomycin contributes to a more stable interaction with the ribosome.

The binding site for streptomycin and dihydrostreptomycin is a specific pocket on the 30S subunit, adjacent to the decoding A-site. nih.gov The antibiotic forms multiple hydrogen bonds and salt bridges with the phosphate (B84403) backbone of the 16S rRNA at several key locations, including helices h18, h27, and h44. drugbank.comnih.gov Chemical modifications that alter the charge or hydrogen-bonding capacity of the molecule can significantly impact its affinity for this site. For example, enzymatic modifications by resistant bacteria often target the hydroxyl or amino groups that are critical for these interactions, thereby preventing the antibiotic from binding effectively. nih.gov Any synthetic modification aimed at creating new derivatives must preserve the ability to form these crucial contacts with the ribosome. Conversely, modifications can be strategically designed to block the sites where resistance enzymes act, potentially restoring ribosomal binding and antibacterial activity. mdpi.com

Strategies for Novel Derivative Synthesis to Overcome Resistance

The rise of bacterial resistance presents a major challenge to the clinical utility of aminoglycosides like dihydrostreptomycin. The most common mechanism of resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). nih.gov Strategies to overcome this resistance largely focus on the rational design and synthesis of novel derivatives, or "neoglycosides," that can evade these enzymes while retaining antimicrobial potency.

One primary strategy involves modifying the functional groups targeted by AMEs. Since many AMEs act on specific hydroxyl or amino groups, deoxygenation or N-acylation at these positions can render the derivative unrecognizable to the enzyme. mdpi.com For example, the successful development of tobramycin (B1681333) (3'-deoxy-kanamycin B) and dibekacin (B1670413) (3',4'-dideoxy-kanamycin B) was based on this principle of removing the target hydroxyl groups. mdpi.com Similar approaches could be applied to the dihydrostreptomycin scaffold.

Another approach is to create hybrid molecules. This involves linking the aminoglycoside to another molecule with a different mode of action, creating a single compound that can attack multiple bacterial targets simultaneously. mdpi.com This can not only broaden the spectrum of activity but also reduce the likelihood of resistance developing.

Furthermore, conformational locking is an advanced strategy. It has been observed that the conformation of an aminoglycoside when bound to the ribosome can differ from its conformation when bound to a resistance enzyme. Synthesizing derivatives that are "locked" into the ribosome-bound conformation could maintain antibacterial activity while preventing binding and inactivation by AMEs. mdpi.com These synthetic strategies are crucial for developing the next generation of aminoglycosides to combat multidrug-resistant bacteria. mdpi.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in medicinal chemistry to correlate the physicochemical properties of a series of compounds with their biological activities. scienceforecastoa.comnih.gov For dihydrostreptomycin and its potential derivatives, QSAR can be a powerful tool to predict antibacterial potency and guide the synthesis of more effective analogues. researchgate.net

A QSAR model is built by developing a mathematical equation that relates dependent variables (like the minimum inhibitory concentration, or MIC) to independent variables, which are physicochemical descriptors of the molecule. tandfonline.comresearchgate.net These descriptors can be categorized as:

Electronic: Parameters like net atomic charge, dipole moment, and electron density, which influence electrostatic interactions. nih.gov

Steric: Descriptors related to the size and shape of the molecule, such as molecular volume and surface area. scienceforecastoa.com

Hydrophobic: The lipophilicity of the molecule, often represented by LogP, which affects its ability to cross bacterial membranes. researchgate.net

Topological: Indices that describe the connectivity and branching of the molecular structure. researchgate.net

To build a QSAR model for dihydrostreptomycin derivatives, a set of synthesized analogues with experimentally determined antibacterial activities would be required. The physicochemical descriptors for each analogue would be calculated, and statistical methods like Multiple Linear Regression (MLR) would be used to generate an equation. researchgate.net A robust QSAR model, once validated, can be used to predict the activity of virtual, not-yet-synthesized compounds. nih.gov This allows researchers to prioritize the synthesis of derivatives with the highest predicted potency, saving significant time and resources in the drug discovery process. tandfonline.com

Research Applications and Emerging Perspectives on Dihydrostreptomycin Sulfate

Use as a Selective Agent in Microbiological Isolation Media

Dihydrostreptomycin (B1670612) (sulfate), often in conjunction with other antibiotics like penicillin, serves as a valuable selective agent in microbiological culture media. core.ac.ukuni.edu Its function is to inhibit the growth of susceptible bacteria, thereby allowing for the isolation or cultivation of resistant organisms or non-bacterial microbes, such as protozoa. uni.edurpicorp.com The principle of using streptomycin-containing selective media is a foundational technique in microbiology for isolating specific microorganisms, including producers of novel antibiotics from environmental samples like soil. nih.gov

One notable application is in STAA Agar (B569324), where it is part of a selective supplement used for the isolation of specific bacteria. toku-e.comtoku-e.com The antibiotic's ability to suppress a broad range of gram-negative bacteria, and to a lesser extent gram-positive bacteria, makes it effective for creating selective conditions. toku-e.comtoku-e.com This selective pressure is crucial in various research and clinical applications, from obtaining pure cultures of target organisms to identifying antibiotic-resistant strains. rpicorp.comqiagen.com For instance, researchers have utilized media containing penicillin and streptomycin (B1217042) in attempts to produce bacteria-free cultures of protozoans like Euglena. uni.edu The preparation of such selective media involves adding the antibiotic to the autoclaved and cooled agar base to prevent heat degradation. qiagen.com

Media/ApplicationPurposeOrganism(s) Targeted for Isolation/CultureReference(s)
General Selective MediaIsolation of antibiotic producersActinomyces, Micromonospora, Nocardia nih.gov
STAA Agar with Selective SupplementIsolation of specific bacteriaNot specified toku-e.comtoku-e.com
Protozoan Culture MediaTo obtain bacteria-free culturesProtozoa (e.g., Euglena) uni.edu
General Cell CulturePrevent bacterial contaminationEukaryotic cells wikipedia.org

Research Tool in Aminoglycoside Uptake Studies

Dihydrostreptomycin is a key compound used in research to investigate the mechanisms of aminoglycoside transport into bacterial cells. toku-e.com The process of aminoglycoside uptake is complex and typically occurs in three distinct phases: an initial, rapid, ionic binding to the bacterial cell surface, followed by two energy-dependent phases, known as EDPI and EDPII. ubc.caasm.org EDPI is a slow-rate transport phase, which is followed by EDPII, a phase of rapid, accelerated uptake that leads to the accumulation of the drug inside the cell and subsequent cell death. ubc.caasm.org

Studies using dihydrostreptomycin have been instrumental in elucidating these steps. For example, research has shown that the transport of dihydrostreptomycin across the bacterial cytoplasmic membrane is kinetically irreversible, a finding that challenges simpler transport models like uniport or channel mechanisms. nih.gov The energy-dependent nature of uptake explains why aminoglycosides have reduced activity under anaerobic conditions, as seen in bacteria like Clostridium perfringens and Bacteroides fragilis, which lack the necessary electron transport systems to facilitate drug entry. scispace.comnih.gov

More recent research has identified a specific pathway for dihydrostreptomycin entry through the mechanosensitive channel of large conductance (MscL). plos.org These studies suggest that dihydrostreptomycin directly binds to the MscL channel, modifying its conformation and allowing the antibiotic to pass into the cytoplasm. plos.org This finding provides a more detailed molecular understanding of how the drug breaches the bacterial membrane.

Uptake Mechanism/PhaseDescriptionKey Findings from Dihydrostreptomycin StudiesReference(s)
Initial Ionic BindingElectrostatic attraction of the positively charged aminoglycoside to the negatively charged bacterial cell surface.This initial binding is a prerequisite for subsequent transport phases. ubc.caasm.org
Energy-Dependent Phase I (EDPI)A slow, energy-requiring transport of the drug across the cytoplasmic membrane.This phase is dependent on the cell's proton motive force. ubc.canih.gov
Energy-Dependent Phase II (EDPII)A rapid, accelerated accumulation of the drug inside the cell, triggered by initial protein synthesis disruption.This phase leads to lethal concentrations within the bacterium. ubc.caasm.org
MscL Channel TransportDirect passage through the mechanosensitive channel of large conductance (MscL).Dihydrostreptomycin binds to and modifies the MscL channel, creating a direct entry route. plos.org

Contributions to Immunology Studies (e.g., macrophage phagocytosis)

Dihydrostreptomycin has been utilized as a tool in immunology research, particularly in studies examining the function of macrophages, which are key phagocytic cells of the innate immune system. toku-e.comnih.gov Research has shown that certain antibiotics can modulate immune cell functions, either by suppressing or enhancing their activities. mdpi.com

A significant finding is that dihydrostreptomycin can enhance the phagocytic and bactericidal capabilities of macrophages. toku-e.comnih.gov In one study, mouse peritoneal macrophages were exposed to subliminal concentrations of dihydrostreptomycin—levels too low to affect bacterial growth directly. nih.gov The results demonstrated that these low concentrations caused the macrophages to ingest and kill Escherichia coli at a significantly higher rate compared to macrophages not exposed to the antibiotic. toku-e.comnih.gov However, pretreating the macrophages with the antibiotic did not show a similar enhancement, suggesting the effect requires the simultaneous presence of the bacteria and the drug. nih.gov

Dihydrostreptomycin has also been used in studies of intracellular pathogens. For example, it was employed in research on Brucella canis and Brucella abortus infections within murine and guinea pig peritoneal macrophages to aid in the elimination of intracellular bacteria. toku-e.com These studies highlight the compound's utility not just as an antimicrobial agent but also as a modulator of host immune responses, providing insights into the complex interactions between antibiotics, pathogens, and host cells.

Study FocusModel SystemKey FindingReference(s)
Effect on Phagocytosis and Intracellular KillingMouse peritoneal macrophages and E. coliSubliminal concentrations of dihydrostreptomycin significantly increased the rate of bacterial ingestion and killing by macrophages. nih.gov
Study of Intracellular PathogensMurine and guinea pig peritoneal macrophagesUsed to study the elimination of intracellular Brucella species. toku-e.com

Historical Significance in Antibiotic Research and Development

Dihydrostreptomycin holds a notable place in the history of antibiotic development as an early example of a semi-synthetic antibiotic. nih.govwikipedia.org Its story begins with the discovery of its parent compound, streptomycin. Streptomycin was first isolated in 1943 by Albert Schatz, a student in Selman Waksman's laboratory, from the soil bacterium Streptomyces griseus. wikipedia.orgebsco.com This discovery was a landmark achievement, providing the first effective treatment for tuberculosis and earning Waksman the Nobel Prize in 1952. wikipedia.orgnih.gov

The development of dihydrostreptomycin followed shortly after, marking a pivotal step in the evolution of antibiotic research. nih.gov Around 1946, dihydrostreptomycin was created through the catalytic hydrogenation of streptomycin. nih.gov This modification resulted in a compound with similar antimicrobial activity but greater chemical stability, representing one of the first successful efforts to improve upon a naturally occurring antibiotic through chemical synthesis. nih.gov This process of semi-synthesis—chemically modifying a natural product to enhance its properties—became a crucial strategy in the "Golden Age of Antibiotics" and continues to be important in drug development today. nih.govnih.gov Dihydrostreptomycin, derived from streptomycin in the 1950s, was thus a precursor to the many semi-synthetic antibiotics that would follow, demonstrating that the therapeutic potential of natural molecules could be expanded through targeted chemical alteration. apvma.gov.au

Contemporary Research Directions in Antimicrobial Discovery

While dihydrostreptomycin itself is not a primary focus of new drug discovery programs, the vast body of research on its mechanisms of action and resistance continues to inform contemporary antimicrobial research. nih.govplos.org The current era of antibiotic discovery is marked by significant challenges, including the rise of multidrug-resistant (MDR) pathogens. preprints.orgfrontiersin.org Modern research has shifted towards innovative strategies to overcome these hurdles.

One major direction is the exploration of novel sources for antibiotics. This includes "genome mining" of microorganisms to find silent or unexpressed biosynthetic gene clusters that may produce new compounds, as well as exploring unique ecological niches for undiscovered microbes. preprints.orgourworldindata.org The historical success with soil-dwelling actinomycetes, which produced streptomycin, inspires the continued search in diverse environments. ourworldindata.org

A second key area is developing strategies to overcome existing resistance mechanisms. Research into how older antibiotics like dihydrostreptomycin enter bacterial cells is critical. asm.orgplos.org For example, understanding that aminoglycoside uptake is an energy-dependent process has led to new approaches, such as using chemical adjuvants to induce PMF-independent drug uptake, thereby re-sensitizing resistant bacteria like Staphylococcus aureus to aminoglycosides. nih.gov The discovery that dihydrostreptomycin can utilize the MscL channel provides a specific molecular target that could potentially be exploited to enhance drug delivery. plos.org Therefore, lessons learned from this historic semi-synthetic antibiotic are being applied to design novel therapies and combination strategies to combat the ongoing threat of antibiotic resistance. nih.govfrontiersin.org

Q & A

Q. What experimental approaches are used to confirm dihydrostreptomycin sulfate’s binding to the 30S ribosomal subunit?

Dihydrostreptomycin sulfate disrupts bacterial protein synthesis by irreversibly binding to the 30S ribosomal subunit, specifically the S12 protein . To confirm this interaction, researchers commonly use:

  • Ribosome-binding assays : Radiolabeled dihydrostreptomycin is incubated with purified 30S subunits, followed by filtration or centrifugation to quantify bound antibiotic .
  • mRNA misreading assays : Measure translational errors (e.g., β-galactosidase induction in E. coli) caused by ribosomal misreading .
  • Competitive inhibition studies : Compare binding affinity with other aminoglycosides (e.g., streptomycin) using fluorescence polarization .

Q. How can researchers quantify dihydrostreptomycin sulfate purity in pharmaceutical formulations?

The USP monograph outlines a spectrophotometric assay using alkaline hydrolysis and ferric chloride complexation :

  • Prepare a standard curve (1–5 µg/mL) and test solutions.
  • Hydrolyze samples with NaOH (10 min, 70°C), acidify with HCl, and add FeCl₃ to form a colored complex.
  • Measure absorbance at 550 nm and calculate purity using the formula: % Purity = (6250 × C) / (W × P), where C = test solution concentration (µg/mL), W = sample weight (mg), and P = reference standard potency .

Q. What in vitro protocols are recommended for evaluating dihydrostreptomycin sulfate’s antibacterial activity?

  • Minimum Inhibitory Concentration (MIC) assays : Use broth microdilution (CLSI guidelines) with Gram-negative (E. coli, Pseudomonas) and Gram-positive (Staphylococcus) strains. Typical concentrations range from 0.5–128 µg/mL .
  • Time-kill kinetics : Monitor bacterial viability over 24 hours at 2× MIC to distinguish bactericidal vs. bacteriostatic effects .
  • Intracellular efficacy : Infect macrophages with Brucella spp. and treat with dihydrostreptomycin (10–50 µg/mL) to assess intracellular bacterial clearance .

Q. What are the optimal storage conditions for dihydrostreptomycin sulfate in laboratory settings?

  • Powder : Store at -25°C to -15°C in airtight, light-protected containers; stable for 3 years .
  • Aqueous solutions : Prepare in sterile water, aliquot, and store at -85°C to -65°C; stable for 2 years. Avoid repeated freeze-thaw cycles .

Q. How do researchers experimentally assess bacterial resistance development to dihydrostreptomycin sulfate?

  • Serial passage assays : Expose bacteria (e.g., Salmonella) to sub-inhibitory concentrations over 10–20 generations; monitor MIC increases .
  • Genetic analysis : Amplify and sequence rpsL (30S ribosomal protein S12) to identify mutations (e.g., K42R) linked to high-level resistance .

Advanced Research Questions

Q. What advanced structural biology techniques elucidate dihydrostreptomycin sulfate’s interactions with ribosomal RNA?

  • Cryo-electron microscopy (cryo-EM) : Resolve antibiotic-ribosome complexes at near-atomic resolution (≤3 Å) to map binding sites .
  • X-ray crystallography : Co-crystallize 30S subunits with dihydrostreptomycin to identify hydrogen-bonding networks with 16S rRNA .
  • Molecular dynamics simulations : Model conformational changes in the ribosome’s decoding center post-binding .

Q. How can researchers validate dihydrostreptomycin sulfate’s analytical methods for regulatory compliance?

  • Method comparison : Cross-validate spectrophotometric assays (USP) with HPLC (e.g., C18 column, 0.1% TFA/ACN gradient) or capillary electrophoresis (CD-MEKC) .
  • Forced degradation studies : Expose samples to heat (40°C), light (UV), and acidic/alkaline conditions to confirm specificity .
  • Inter-laboratory reproducibility : Conduct collaborative trials using ISO 5725 guidelines to assess accuracy (% recovery) and precision (RSD ≤2%) .

Q. What experimental designs mitigate ototoxicity in murine models treated with dihydrostreptomycin sulfate?

  • Dosing regimen : Administer 120 mg/kg/day subcutaneously for 14 days; monitor auditory brainstem responses (ABR) to detect hearing loss .
  • Histopathology : Sacrifice mice post-treatment, section cochleae, and quantify spiral ganglion cell loss via H&E staining .
  • Protective agents : Co-administer antioxidants (e.g., N-acetylcysteine) and assess ABR thresholds for otoprotection .

Q. How can long-term toxicity studies be designed to assess dihydrostreptomycin sulfate’s safety in preclinical models?

  • Chronic exposure : Oral administration in rats (5 mg/kg/day for 2 years) with NOAEL determination via hematological, renal, and hepatic biomarkers .
  • Carcinogenicity : Follow OECD 451 guidelines; use 50–100 rats/group, with histopathological analysis of high-dose (50 mg/kg) cohorts .

Q. What methodologies evaluate dihydrostreptomycin sulfate’s synergy with β-lactams against multidrug-resistant pathogens?

  • Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices for combinations with ceftazidime or meropenem .
  • Time-kill synergy : Define synergy as ≥2-log10 CFU reduction compared to the most active single agent .
  • Mechanistic studies : Use RT-qPCR to assess ampC β-lactamase expression changes during combination therapy .

Q. How do time-dependent toxicity models assess dihydrostreptomycin sulfate’s environmental impact?

  • Aquatic toxicity : Expose Vibrio qinghaiensis (Q67) and Chlorella pyrenoidosa to 0.1–100 mg/L dihydrostreptomycin for 12–96 hours; calculate EC₅₀ using t-MTA .
  • Ternary mixture rays : Apply uniform design ray (UD-Ray) to model interactions with apramycin and streptomycin .
  • Metabolomic profiling : Use LC-MS to identify antibiotic-induced dysregulation in algal lipid pathways .

Q. Contradictions & Notes

  • Molecular formula discrepancies: reports (C₂₁H₄₁N₇O₁₂)₂·3H₂SO₄, while cites C₂₁H₄₁N₇O₁₂·1.5H₂SO₄. This may reflect batch-specific hydration states .
  • Avoid referencing commercial data (e.g., TargetMol, J&K) per user guidelines; prioritize peer-reviewed methods from USP, toxicology studies, and structural analyses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.